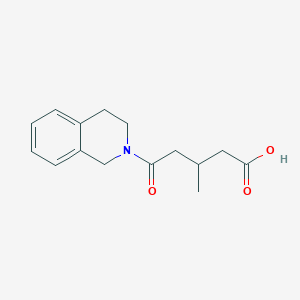

5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-5-oxopentanoic acid

Overview

Description

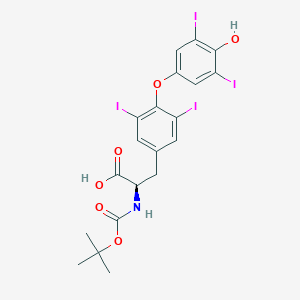

The compound “3‑(3,4-Dihydroisoquinolin-2(1H)‑ylsulfonyl)benzoic Acid” is a highly potent and selective inhibitor of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3, a target of interest in both breast and prostate cancer . It’s worth noting that the structure of this compound is similar to the one you’re asking about, but they are not identical.

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines, a core structure in your compound, has been studied extensively. For example, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their activity. For instance, in the case of “3‑(3,4-Dihydroisoquinolin-2(1H)‑ylsulfonyl)benzoic Acid”, the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and varied. For instance, acetic acid promotes a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For instance, “5-(3,4-DIHYDROISOQUINOLIN-2(1H)-YLSULFONYL)THIOPHENE-3-CARBOXYLIC ACID” has a molecular weight of 323.39 and a molecular formula of C14H13NO4S2 .

Scientific Research Applications

Formation of Oximes and Hydrazones

This compound, being a ketone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is significant in organic chemistry and biochemistry, where oximes and hydrazones are used in various applications, including as protecting groups for carbonyl compounds and in the synthesis of other organic compounds .

Antidiabetic Activity

A compound structurally similar to “3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid”, namely “3, 4-dihydroisoquinolin-2 (1H)-sulfonamide”, has been studied for its antidiabetic and hypolipidemic potential . It was found to have significant anti-hyperglycemic activity and was able to decrease total lipid and cholesterol levels in alloxan-induced diabetic rats . This suggests that our compound of interest may also have potential applications in diabetes research.

Inhibition of Aldo-Keto Reductase AKR1C3

Another structurally similar compound, “3- (3,4-dihydroisoquinolin-2 (1H)-ylsulfonyl)benzoic acid”, has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer research . This suggests that “3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid” may also have potential applications in cancer research.

Proteomics Research

While specific details are not available, it’s worth noting that similar compounds are used in proteomics research . Proteomics is the large-scale study of proteins, and such compounds could be used in various ways, such as in the study of protein structure and function, or as part of a chemical probe to investigate protein interactions .

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(9-15(18)19)8-14(17)16-7-6-12-4-2-3-5-13(12)10-16/h2-5,11H,6-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIXNJHZOCTAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N1CCC2=CC=CC=C2C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-5-oxopentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)

![9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl-](/img/structure/B3164994.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3165021.png)

![3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165071.png)